Schweres hydriertes Naphtha (Erdöl) (Technisch)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Naphtha (Petroleum) hydrotreated heavy (Technical) is a complex mixture of hydrocarbons obtained by treating a mineral oil fraction with hydrogen in the presence of a catalyst. It primarily consists of hydrocarbons with carbon numbers predominantly in the range between C6 and C13 . The boiling point of this naphtha falls approximately between 65°C and 230°C . It is commonly used in petroleum refining processes .

Synthesis Analysis

The synthesis of hydrotreated heavy naphtha involves subjecting a mineral oil fraction to hydrogenation in the presence of a suitable catalyst. This process modifies the hydrocarbon composition, resulting in a product with improved properties, such as reduced aromatic content and enhanced stability .

Molecular Structure Analysis

The molecular structure of hydrotreated heavy naphtha comprises a mixture of paraffinic and naphthenic hydrocarbons. These molecules typically contain 7 to 9 carbon atoms . Importantly, this naphtha is free of aromatic hydrocarbons .

Chemical Reactions Analysis

During metabolism, oxidation of the alkyl chains or rings in these hydrocarbons can lead to the formation of alcohols, aldehydes, acids, and ketones. While specific toxicological studies directly related to CAS No. 64742-48-9 (the CAS number for this naphtha) are lacking, we can infer that compounds within this category exhibit qualitatively similar toxicity profiles. Potential effects include CNS effects and the development of liver tumors in the case of branched compounds .

Physical And Chemical Properties Analysis

- Use : As a solvent and for viscosity adjustment in lubricant oils (limited to components with higher boiling points)

Wissenschaftliche Forschungsanwendungen

Lösungsmittel in Schmierölen

Hydriertes schweres Naphtha wird als Lösungsmittel verwendet, um die Viskosität von Schmierölen anzupassen. Diese Anwendung ist entscheidend, da die Viskosität von Schmierölen ihre Fließeigenschaften und Leistung in verschiedenen Industrie- und Kraftfahrzeugsystemen bestimmt {svg_1}.

Kohlenwasserstoffquelle für die katalytische Forschung

Im Bereich der Katalyse dient hydriertes schweres Naphtha als Quelle für Kohlenwasserstoffe für die Forschung in Raffinerieprozessen. Es ist ein wichtiger Bestandteil beim Studium der Hydrierung von Mineralölfraktionen und der Katalysatoren, die in diesen Reaktionen verwendet werden {svg_2}.

Umweltverträglichkeitsprüfungen

Aufgrund seiner komplexen Zusammensetzung wird hydriertes schweres Naphtha auf seine Umweltverträglichkeit untersucht, insbesondere hinsichtlich der Emissionen bei der Verwendung als Brennstoff oder Lösungsmittel. Die Forschung in diesem Bereich konzentriert sich darauf, mögliche ökologische und atmosphärische Auswirkungen zu verstehen und zu mindern {svg_3}.

Verdünnungsmittel für schweres Rohöl

Naphtha wird üblicherweise zur Verdünnung von schwerem Rohöl verwendet, um seine Viskosität zu reduzieren, was den Transport durch Pipelines oder auf Tanker erleichtert. Hydriertes schweres Naphtha, das frei von aromatischen Kohlenwasserstoffen ist, eignet sich besonders für diesen Zweck {svg_4}.

Optimierung des Raffinerieprozesses

Hydriertes schweres Naphtha spielt eine Rolle bei der Optimierung von Raffinerieprozessen. Seine Eigenschaften werden analysiert, um die Effizienz von Vorgängen wie dem Cracken zu verbessern, bei dem größere Kohlenwasserstoffmoleküle in kleinere, wertvollere Produkte zerlegt werden {svg_5}.

Toxikologische und Sicherheitsforschung

Die Verbindung ist auch Gegenstand toxikologischer Studien, um ihre Auswirkungen auf die Gesundheit zu verstehen. Diese Forschung ist entscheidend für die Festlegung von Sicherheitsstandards und Expositionsgrenzwerten an Arbeitsplätzen, an denen Naphtha verwendet oder hergestellt wird {svg_6}.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Naphtha (Petroleum) hydrotreated heavy (Technical) primarily targets the respiratory system , skin , and eyes . It can cause cough, shortness of breath, euphoria, headache, dizziness, drowsiness, and unconsciousness when inhaled . Contact with skin can lead to redness and dryness , while exposure to eyes can cause redness .

Mode of Action

This compound is a complex mixture of hydrocarbons obtained by treating a petroleum fraction with hydrogen in the presence of a catalyst . It consists of hydrocarbons with carbon numbers predominantly in the range between C6 and C13 . It reacts with strong oxidants, generating fire and explosion hazards . This reaction produces irritating or toxic fumes (or gases) .

Biochemical Pathways

Due to the similar structure of these hydrocarbons, one can assume that oxidation of the alkyl chain or of the ring to alcohols, aldehydes, acids, or ketones will presumably occur in all of them during metabolism . It is therefore to be expected that each compound of this category possesses a qualitatively similar toxicity to the other category members .

Pharmacokinetics

It is known that the compound is insoluble in water , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of Naphtha (Petroleum) hydrotreated heavy (Technical) are primarily related to its irritant and potentially toxic effects. Inhalation can lead to respiratory symptoms such as cough and shortness of breath . Skin contact can result in redness and dryness , while eye contact can cause redness . Ingestion can lead to aspiration hazard, sore throat, nausea, vomiting, and abdominal pain .

Action Environment

The action of Naphtha (Petroleum) hydrotreated heavy (Technical) can be influenced by environmental factors. For instance, above 40°C, it should be used in a closed system with ventilation and explosion-proof electrical equipment to prevent the generation of mists . It is also flammable, and vapour/air mixtures are explosive . Therefore, it is crucial to prevent open flames, sparks, and smoking, and avoid contact with oxidizing agents . The compound is also toxic to aquatic life , indicating that its release into the environment should be avoided.

Biochemische Analyse

Biochemical Properties

Naphtha (Petroleum) Hydrotreated Heavy (Technical) plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound primarily interacts with enzymes involved in the oxidation of hydrocarbons, such as cytochrome P450 enzymes. These enzymes catalyze the oxidation of the alkyl chains or rings in the hydrocarbons to form alcohols, aldehydes, acids, or ketones . This interaction is crucial for the metabolism and detoxification of the compound within biological systems.

Cellular Effects

Naphtha (Petroleum) Hydrotreated Heavy (Technical) has been shown to affect various types of cells and cellular processes. Exposure to this compound can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in the expression of genes involved in detoxification and repair mechanisms . Additionally, prolonged exposure can result in cellular damage and apoptosis, particularly in liver and kidney cells.

Molecular Mechanism

At the molecular level, Naphtha (Petroleum) Hydrotreated Heavy (Technical) exerts its effects through several mechanisms. The compound can bind to and inhibit the activity of certain enzymes, such as those involved in the detoxification of xenobiotics. This inhibition can lead to the accumulation of toxic intermediates and subsequent cellular damage . Furthermore, the compound can induce changes in gene expression by activating transcription factors involved in the stress response, such as nuclear factor erythroid 2-related factor 2 (Nrf2).

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Naphtha (Petroleum) Hydrotreated Heavy (Technical) can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and air . Long-term studies have shown that chronic exposure to the compound can lead to persistent cellular damage and alterations in cellular function, including changes in metabolic activity and increased oxidative stress.

Dosage Effects in Animal Models

The effects of Naphtha (Petroleum) Hydrotreated Heavy (Technical) vary with different dosages in animal models. At low doses, the compound may cause mild irritation and transient changes in cellular function. At higher doses, it can lead to significant toxic effects, including liver and kidney damage, respiratory distress, and central nervous system depression . These adverse effects are dose-dependent and can be exacerbated by prolonged exposure.

Metabolic Pathways

Naphtha (Petroleum) Hydrotreated Heavy (Technical) is involved in several metabolic pathways, primarily those related to the oxidation of hydrocarbons. The compound is metabolized by cytochrome P450 enzymes, which catalyze the formation of alcohols, aldehydes, acids, and ketones . These metabolites can then enter various metabolic pathways, including those involved in energy production and detoxification.

Transport and Distribution

Within cells and tissues, Naphtha (Petroleum) Hydrotreated Heavy (Technical) is transported and distributed through passive diffusion and interaction with transport proteins. The compound can accumulate in lipid-rich tissues, such as the liver and adipose tissue, due to its hydrophobic nature . This accumulation can lead to localized toxicity and disruption of cellular function.

Subcellular Localization

Naphtha (Petroleum) Hydrotreated Heavy (Technical) is primarily localized in the endoplasmic reticulum and mitochondria within cells. This localization is facilitated by its hydrophobic nature and the presence of targeting signals that direct the compound to these organelles . The accumulation of the compound in these subcellular compartments can lead to the disruption of normal cellular processes, including protein synthesis and energy production.

Eigenschaften

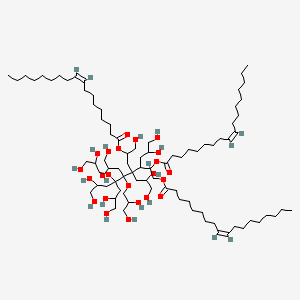

| { "Design of the Synthesis Pathway": "The synthesis pathway for Naphtha (Petroleum) hydrotreated heavy (Technical) involves the hydrotreatment of heavy naphtha obtained from the distillation of crude oil. The hydrotreatment process involves the use of hydrogen gas and a catalyst to remove impurities and improve the quality of the naphtha.", "Starting Materials": [ "Crude oil", "Heavy naphtha" ], "Reaction": [ "Heavy naphtha is obtained from the distillation of crude oil.", "The heavy naphtha is then subjected to hydrotreatment in the presence of hydrogen gas and a catalyst.", "The hydrotreatment process involves the removal of impurities such as sulfur, nitrogen, and oxygen compounds.", "The resulting product is Naphtha (Petroleum) hydrotreated heavy (Technical), which has improved quality and is suitable for use as a feedstock in the production of various chemicals and fuels." ] } | |

CAS-Nummer |

64742-48-9 |

Molekularformel |

UVCB |

Synonyme |

Naphtha, Petroleum distillates |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.